molecular formula C14H14N2O2 B2859345 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 2097894-17-0

2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2859345
CAS No.: 2097894-17-0
M. Wt: 242.278
InChI Key: NJRYEWMNZHYUCC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a hybrid structure that incorporates two privileged pharmacophores: a 3,5-dimethylisoxazole and a 2,3-dihydro-1H-isoindole. The isoxazole ring is a five-membered heterocycle known for its widespread biological activities and presence in several therapeutic agents . Isoxazole derivatives have been extensively documented to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive activities . The 2,3-dihydro-1H-isoindole moiety, a partially saturated variant of isoindole, is another key scaffold found in various biologically active molecules and natural products, further enhancing the research value of this hybrid compound . This molecular architecture makes it a valuable scaffold for exploring new chemical space in the development of novel therapeutic agents. Researchers can leverage this compound to investigate structure-activity relationships (SAR), particularly in the context of immuno-modulation and oncology, given that similar isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and induce pro-apoptotic pathways in cellular models . The presence of the carbonyl linker between the two heterocyclic systems offers a potential site for interaction with various biological targets, such as enzymes and receptors. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-7-11-5-3-4-6-12(11)8-16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRYEWMNZHYUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the construction of the oxazole ring followed by the introduction of the isoindole moiety. Common synthetic routes include:

  • Oxazole Synthesis: The oxazole ring can be synthesized through cyclodehydration of amino acids or their derivatives. For example, 3,5-dimethyl-1,2-oxazole-4-carboxylic acid can be obtained by cyclization of the corresponding amino acid.

  • Isoindole Formation: The isoindole moiety can be constructed through a series of reactions, including the condensation of phthalic anhydride with amines or amides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol (C2H5OH) are typical reducing agents.

  • Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its biological activity.

Medicine: The compound has been studied for its medicinal properties, including its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include derivatives with isoindole cores substituted by heterocyclic or sulfur-containing groups. Key comparisons:

Compound Name Substituent Key Structural Differences
Target Compound 3,5-Dimethyl-1,2-oxazole-4-carbonyl Oxazole introduces planar rigidity and H-bond acceptors (N, O)
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Sulfanyl-ethyl-quinazolinone Sulfur atom enhances lipophilicity; quinazolinone adds aromaticity and H-bond donors (NH, CO)
2-Benzoyl-2,3-dihydro-1H-isoindole Benzoyl Purely aromatic substituent lacking heteroatoms; reduced polarity
  • Oxazole vs. Sulfur-Containing Groups : The oxazole’s nitrogen and oxygen atoms facilitate hydrogen bonding (e.g., N–H⋯O interactions), whereas sulfur in sulfanyl analogs promotes hydrophobic interactions and metal coordination .

Physicochemical Properties

  • Solubility: The oxazole carbonyl group enhances water solubility compared to benzoyl derivatives but less than sulfanyl-quinazolinone analogs due to the latter’s polar quinazolinone moiety.
  • Melting Points : Oxazole derivatives typically exhibit higher melting points (est. 180–220°C) than benzoyl analogs (150–170°C) due to stronger intermolecular H-bonding .

Data Table: Key Properties of Selected Isoindole Derivatives

Property Target Compound Sulfanyl-Quinazolinone Analog Benzoyl Analog
Molecular Formula C₁₃H₁₃N₂O₂ C₂₂H₂₃N₃OS C₁₅H₁₃NO
Molecular Weight (g/mol) 235.26 377.49 223.27
Dominant Intermolecular Force H-bonding (N/O) H-bonding (NH/CO) + van der Waals π-Stacking
LogP (Estimated) 1.8 3.2 2.5

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an isoindole moiety linked to a 3,5-dimethyl-1,2-oxazole group. This structural configuration is pivotal for its biological activity.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₃N₃O₂
Molecular Weight233.26 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may bind to receptors that modulate neurotransmitter release or cellular signaling pathways.
  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative effects against certain cancer cell lines by disrupting microtubule formation during mitosis.

Biological Evaluations

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

Research has demonstrated that derivatives of the isoindole structure exhibit significant anticancer properties. For instance:

  • Case Study : A study on similar compounds showed that they inhibited cell proliferation in breast and colon cancer cell lines through microtubule disruption mechanisms .

Neuroprotective Effects

Another area of interest is the neuroprotective potential:

  • In vitro Studies : Compounds with similar oxazole structures have been noted for their ability to protect neuronal cells from amyloid-beta-induced toxicity. They achieved this by reducing oxidative stress and inflammation in neuronal cultures .

Case Studies and Research Findings

A selection of relevant research findings highlights the biological activity of the compound:

  • Antiproliferative Activity :
    • A study reported that related oxazole derivatives displayed potent antiproliferative effects against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Neuroprotection :
    • In vitro experiments indicated that certain derivatives could significantly enhance cell viability in models of neurodegeneration, suggesting a mechanism involving modulation of inflammatory pathways .
  • Anthelmintic Activity :
    • A recent investigation identified anthelmintic properties in a library of compounds including oxazole derivatives using Caenorhabditis elegans as a model organism .

Q & A

Basic: What are the common synthetic routes for preparing 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole?

Methodological Answer:
The synthesis typically involves coupling reactions between 3,5-dimethylisoxazole-4-carbonyl chloride and isoindoline derivatives. For example:

  • Step 1: React 3,5-dimethylisoxazole-4-carbonyl chloride (synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride) with 2,3-dihydro-1H-isoindole under anhydrous conditions.
  • Step 2: Use a base like potassium carbonate (K₂CO₃) in acetonitrile to facilitate nucleophilic acyl substitution, as demonstrated in analogous syntheses of isoindole derivatives .
  • Purification: Recrystallization from ethanol or acetonitrile yields high-purity product (89% yield in similar reactions) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., isoindole NH at δ 4.5–5.5 ppm, oxazole methyl groups at δ 2.1–2.4 ppm).
    • ¹³C NMR confirms carbonyl (C=O) signals at ~165–170 ppm and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns to verify the molecular formula (C₁₅H₁₅N₂O₂) .
  • Infrared (IR): Stretching vibrations for C=O (~1700 cm⁻¹) and C-O (oxazole ring, ~1250 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond lengths, angles, and torsional conformations. For example:
    • The oxazole ring’s planarity (r.m.s. deviation <0.06 Å) and isoindole puckering can be quantified .
    • Hydrogen bonding (C—H···O) and π-π interactions (intercentroid distances ~3.5 Å) stabilize the crystal lattice, validated via Mercury software .
  • Contradiction Analysis: Discrepancies in NMR vs. crystallographic data (e.g., unexpected dihedral angles) may arise from dynamic effects in solution vs. solid state. Use DFT calculations (e.g., Gaussian) to model conformers and compare with experimental data .

Advanced: What strategies optimize the compound’s reactivity for functionalization?

Methodological Answer:

  • Oxazole Modification: The 4-carbonyl group is electrophilic; nucleophilic addition (e.g., Grignard reagents) at the carbonyl can introduce alkyl/aryl groups. Protect the isoindole NH with Boc groups to prevent side reactions .
  • Isoindole Functionalization:
    • Oxidation: Use m-CPBA or RuO₄ to oxidize the isoindole ring to phthalimide derivatives, altering solubility and bioactivity .
    • Cross-Coupling: Suzuki-Miyaura coupling on halogenated isoindole derivatives (e.g., bromine at C5) introduces aryl/heteroaryl groups .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Oxazole Substituents: Bulkier groups (e.g., 3,5-diethyl) reduce antimicrobial activity due to steric hindrance, as seen in related quinazolinone derivatives .
    • Isoindole Modifications: Adding electron-withdrawing groups (e.g., -NO₂) to the isoindole ring enhances binding to bacterial gyrase (MIC reduced from 32 µg/mL to 8 µg/mL in analogs) .
  • In Silico Modeling: Dock the compound into target proteins (e.g., CYP450 enzymes) using AutoDock Vina to predict metabolic stability and off-target effects .

Basic: What are the solubility and stability profiles under varying conditions?

Methodological Answer:

  • Solubility:
    • Polar Solvents: High solubility in DMSO (>50 mg/mL) and DMF due to the carbonyl and heteroaromatic moieties.
    • Aqueous Buffers: Poor solubility in water (logP ~2.8); use cyclodextrin inclusion complexes or PEGylation for in vitro assays .
  • Stability:
    • pH Sensitivity: Degrades in acidic conditions (pH <3) via oxazole ring hydrolysis. Store at pH 6–8 in amber vials to prevent photodegradation .

Advanced: How to address contradictory bioassay results across studies?

Methodological Answer:

  • Assay Optimization:
    • Bacterial Strains: Use standardized strains (e.g., ATCC 25922 for E. coli) to minimize variability in MIC values .
    • Control Compounds: Include ciprofloxacin as a positive control to validate assay conditions .
  • Data Normalization: Report IC₅₀ values relative to cell viability assays (e.g., MTT) to account for cytotoxicity .

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